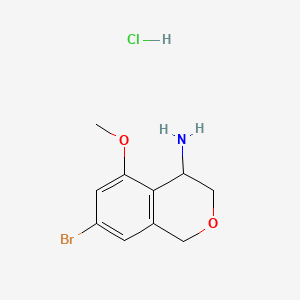
7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 5th position, and an amine group at the 4th position of the benzopyran ring system. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination: Introduction of a bromine atom at the 7th position of the benzopyran ring using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Methoxylation: Introduction of a methoxy group at the 5th position using methanol and a strong acid catalyst such as sulfuric acid.
Amination: Introduction of an amine group at the 4th position through a nucleophilic substitution reaction using ammonia or an amine derivative.
Formation of Hydrochloride Salt: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Formation of 7-hydroxy-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine.
Reduction: Formation of 5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels, leading to alterations in cellular signaling and function. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine: The free base form without the hydrochloride salt.
7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine: Lacks the methoxy group at the 5th position.
5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine: Lacks the bromine atom at the 7th position.
Uniqueness
7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is unique due to the combination of its bromine, methoxy, and amine functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C10H13BrClNO2 |
|---|---|
Molecular Weight |
294.57 g/mol |
IUPAC Name |
7-bromo-5-methoxy-3,4-dihydro-1H-isochromen-4-amine;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-13-9-3-7(11)2-6-4-14-5-8(12)10(6)9;/h2-3,8H,4-5,12H2,1H3;1H |
InChI Key |
SUXKTFDWQJPRGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(COC2)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



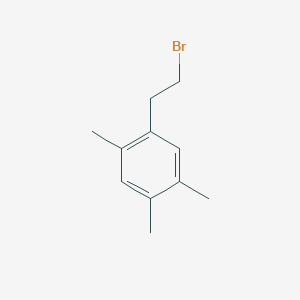
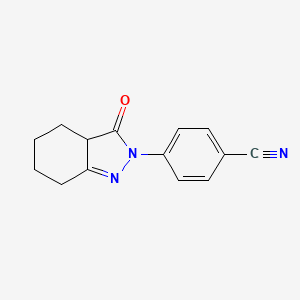
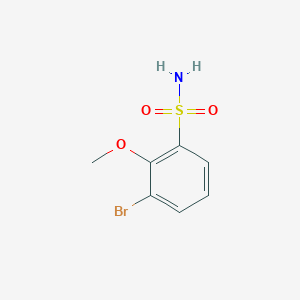
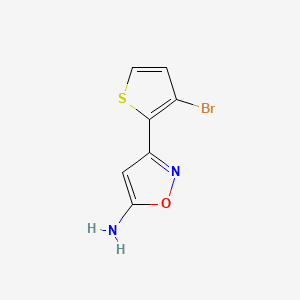
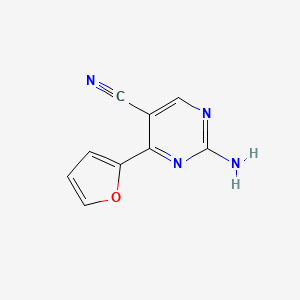
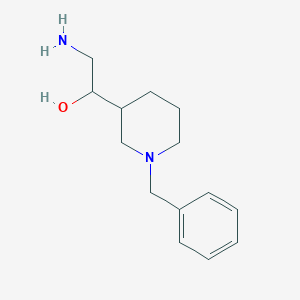
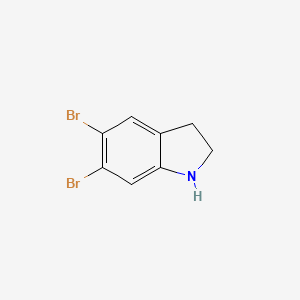

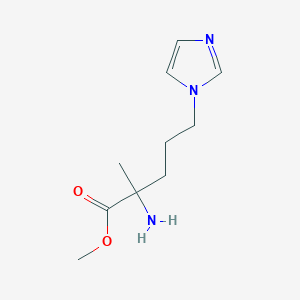
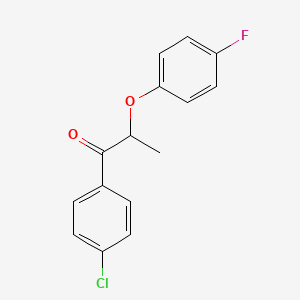

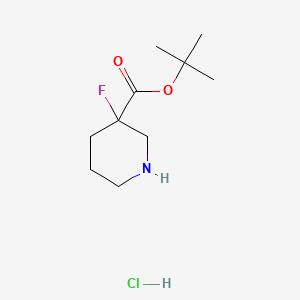
![rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride,exo](/img/structure/B13549288.png)
